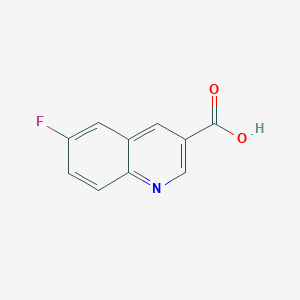
6-氟喹啉-3-羧酸
描述
6-Fluoroquinoline-3-carboxylic acid is a chemical compound with the empirical formula C10H6FNO2 . It has a molecular weight of 191.16 .
Synthesis Analysis
The synthesis of 6-Fluoroquinoline-3-carboxylic acid and its structural analogues has been reviewed in the literature . Synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .Molecular Structure Analysis
The molecular structure of 6-Fluoroquinoline-3-carboxylic acid is represented by the SMILES stringOC(=O)c1cnc2ccc(F)cc2c1 . Physical And Chemical Properties Analysis
6-Fluoroquinoline-3-carboxylic acid is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用
Antibacterial Agents
6-Fluoroquinoline-3-carboxylic acid: is a key precursor in the synthesis of fluoroquinolone antibiotics . These antibiotics are known for their potent antibacterial activity, which is largely due to their ability to inhibit bacterial DNA gyrase. This enzyme is crucial for DNA replication in bacteria, and its inhibition effectively halts bacterial growth. The introduction of a fluorine atom at the 6-position of the quinoline ring structure has been shown to significantly enhance the antimicrobial properties of these compounds.
Synthesis of Fluoroquinolones
The compound serves as a building block in the synthesis of various fluoroquinolones . Researchers have developed numerous synthetic approaches to modify the quinolone system by incorporating different substituents into the quinoline ring or through annelation, which is the formation of new rings. These modifications can lead to new compounds with potential therapeutic applications.
Metal Complex Formation
6-Fluoroquinoline-3-carboxylic acid: can form complexes with metals, which have diverse applications in scientific research . These metal complexes can be used in studies related to understanding the interaction between metal ions and organic molecules, which is important in fields like bioinorganic chemistry and materials science.
Structural Modifications for Drug Development
The structural modification of 6-Fluoroquinoline-3-carboxylic acid allows for the development of new drugs with improved pharmacological profiles . By altering the quinoline structure, researchers can create derivatives with enhanced potency, reduced toxicity, and better pharmacokinetics, which are essential attributes for effective drug development.
Biological Activity Studies
The fluoroquinolone derivatives synthesized from 6-Fluoroquinoline-3-carboxylic acid can be studied for various types of biological activities . This includes not only antibacterial properties but also potential antiviral, antifungal, and anticancer activities. Such studies contribute to the understanding of the “structure-activity” relationships, which are fundamental in medicinal chemistry.
Research Tool in Early Discovery
Sigma-Aldrich provides 6-Fluoroquinoline-3-carboxylic acid to early discovery researchers as part of a collection of unique chemicals . Although analytical data is not collected for this product, it is used by researchers to confirm product identity and purity in the early stages of chemical research, which is critical in the discovery of new compounds and the development of novel therapeutic agents.
作用机制
Target of Action
The primary targets of 6-Fluoroquinoline-3-carboxylic acid, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication .
Mode of Action
6-Fluoroquinoline-3-carboxylic acid interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication . This specific mechanism of action allows fluoroquinolones to be effective against infectious diseases caused by strains resistant to many other classes of antibacterials .
Biochemical Pathways
The compound’s interaction with DNA gyrase and topoisomerase IV disrupts the normal biochemical pathways of DNA replication in bacteria . This disruption prevents the bacteria from reproducing and leads to their eventual death .
Pharmacokinetics
This characteristic contributes to their high antibacterial activity .
Result of Action
The result of the compound’s action is a high level of antibacterial activity and a wide spectrum of action, surpassing many antibiotics . By inhibiting bacterial DNA-gyrase, fluoroquinolones prevent bacteria reproduction, leading to a decrease in the bacterial population .
安全和危害
属性
IUPAC Name |
6-fluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTBLZIAYMSIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588889 | |
| Record name | 6-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoline-3-carboxylic acid | |
CAS RN |
116293-90-4 | |
| Record name | 6-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 6-fluoroquinoline-3-carboxylic acid derivatives impact their antibacterial activity?
A1: The structure of 6-fluoroquinoline-3-carboxylic acid derivatives significantly influences their antibacterial activity. Research has shown that:
- Substitutions at the C-7 position: Incorporating piperazinyl (g), 3-aminopyrrolidinyl (a), 3-(aminomethyl)pyrrolidinyl (b), and alkylated 3-(aminomethyl)pyrrolidinyl (c-f) at the C-7 position of the quinolone ring system significantly impacted the in vitro activity against Gram-negative bacteria. The order of potency enhancement was a > b > g > c-f. []
- Substitutions at the C-8 position: Modifying the C-8 position with fluorine, chlorine, or replacing the benzene ring with a naphthyridine ring enhanced activity compared to an unsubstituted C-8 position. This enhancement followed the order: F > Cl > naphthyridine > H. Interestingly, introducing an amino or nitro group at C-8 decreased activity. []
Q2: What is the significance of the cyclopropyl group at the N-1 position in 6-fluoroquinoline-3-carboxylic acid derivatives?
A: The presence of a cyclopropyl group at the N-1 position plays a crucial role in the antibacterial activity of 6-fluoroquinoline-3-carboxylic acid derivatives. [, ] Studies show that compounds containing this moiety generally exhibit enhanced in vitro potency compared to those with an ethyl group at the N-1 position, particularly when combined with a 5-methyl substitution. [] This suggests a synergistic effect between the N-1 cyclopropyl group and the C-5 methyl substitution in enhancing antibacterial activity.
Q3: Are there any known intermediates in the synthesis of 6-fluoroquinoline-3-carboxylic acid derivatives that are particularly useful?
A: Yes, a key intermediate in the synthesis of potent antibacterial 6-fluoroquinoline-3-carboxylic acid derivatives is a 5-amino-1-cycloalkyl-1,4-dihydro-4-oxo-6-fluoroquinoline-3-carboxylic acid derivative. [] This intermediate can be synthesized from a series of reactions starting with a malonic acid half ester and 2-nitro-3,4,5,6-tetrafluorobenzoyl chloride. This intermediate is particularly versatile and can be further modified to introduce various substituents at different positions of the quinolone ring, ultimately leading to the creation of diverse and potent antibacterial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

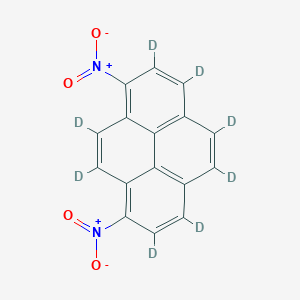

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
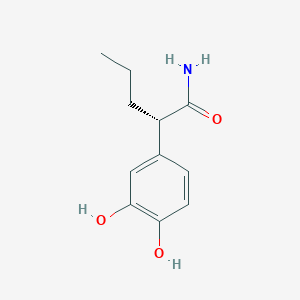

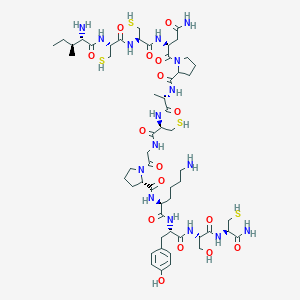
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)
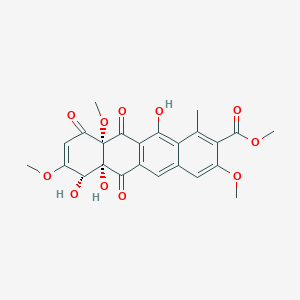
![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)

![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)

